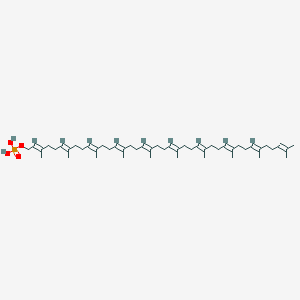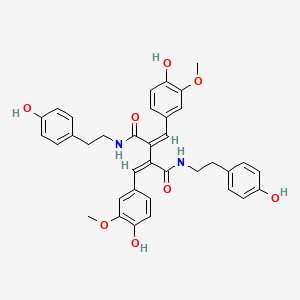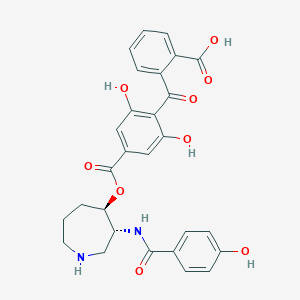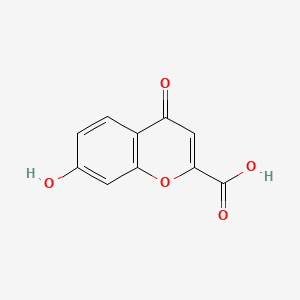
7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid
Descripción general
Descripción
“7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid” is a chemical compound with the molecular formula C10H6O5 . It has an average mass of 206.152 Da and a monoisotopic mass of 206.021530 Da .
Synthesis Analysis
A series of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides were synthesized . The synthesis process involved the use of various compounds and resulted in different products with varying antioxidant activities .
Molecular Structure Analysis
The molecular structure of “7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid” is complex, with several key features. It has a molecular formula of CHO, an average mass of 206.152 Da, and a monoisotopic mass of 206.021530 Da .
Chemical Reactions Analysis
The chemical reactions involving “7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid” are complex and varied. For example, it has been used in the synthesis of N-alkyl amides, which have demonstrated antioxidant activities .
Physical And Chemical Properties Analysis
“7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid” has a density of 1.6±0.1 g/cm3, a boiling point of 441.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.6±3.0 kJ/mol and a flash point of 184.1±22.2 °C .
Aplicaciones Científicas De Investigación
Antioxidant Research
7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid has been studied for its antioxidant properties . Research indicates that derivatives of this compound, particularly N-alkyl amides, show potent inhibition of lipid peroxidation, which is a key factor in oxidative stress . This suggests potential applications in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.
Medicinal Chemistry
In the realm of medicinal chemistry , the compound’s antioxidant activity has implications for neuroprotective strategies. It could be used in synthesizing molecules that protect neuronal cells from oxidative stress and excitotoxic damage, which are common pathways in conditions like Alzheimer’s and Parkinson’s disease .
Biotechnology
Biotechnological applications of 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid include its use in enzyme-catalyzed reactions . The compound can serve as a scaffold for developing new biologically active molecules through various catalytic methods, including green chemistry approaches .
Agriculture
In agriculture , the antioxidant properties of this compound could be harnessed to develop plant treatments that mitigate oxidative stress caused by environmental factors. This could lead to the creation of more resilient crop varieties .
Material Science
The compound’s structural characteristics make it a candidate for material science research, particularly in the synthesis of organic compounds with specific optical properties. Its derivatives could be used in creating new materials for electronic or photonic applications .
Environmental Science
In environmental science , the compound’s ability to inhibit lipid peroxidation can be applied to study environmental pollutants’ effects on biological systems. It could also play a role in developing assays to measure oxidative damage in environmental samples .
Analytical Chemistry
Lastly, in analytical chemistry , 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid could be utilized in developing new analytical reagents or methods for detecting reactive oxygen species or other analytes related to oxidative stress .
Propiedades
IUPAC Name |
7-hydroxy-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-7(12)4-9(10(13)14)15-8(6)3-5/h1-4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJYPGSMODXQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184197 | |
| Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
CAS RN |
30113-83-8 | |
| Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030113838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid interact with aldose reductase, and what are the downstream effects of this interaction?
A: While the exact mechanism of interaction between 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid and aldose reductase hasn't been explicitly detailed in the provided abstracts, research indicates that it demonstrates uncompetitive inhibition against the enzyme []. Uncompetitive inhibitors typically bind to the enzyme-substrate complex, preventing the formation of the product.
Q2: Are there any other compounds with similar inhibitory effects on aldose reductase? How do their mechanisms of action compare?
A: Yes, ONO-2235 [(E)-3-carboxymethyl-5-[(2E)-methyl-3-phenylpropenylidene] rhodanine] is another compound identified as a potent aldose reductase inhibitor []. Interestingly, while both ONO-2235 and 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid exhibit inhibitory action against aldose reductase, their mechanisms differ. ONO-2235 displays uncompetitive inhibition, similar to 7-Hydroxy-4-oxo-4H-chromen-2-carboxylic acid []. This suggests that different chemical structures can target the same enzyme through similar mechanisms. Further research into the structure-activity relationships of these compounds could provide valuable insights for developing more potent and selective aldose reductase inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



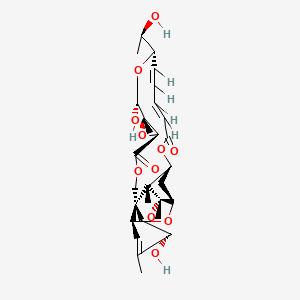
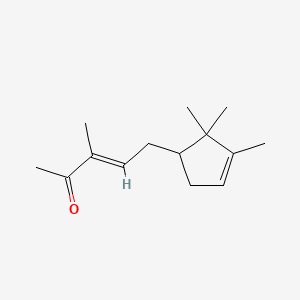


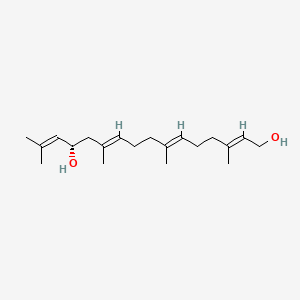
![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)
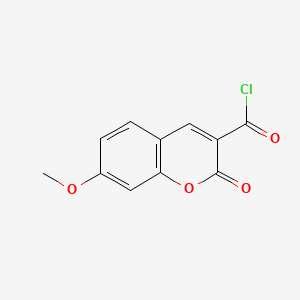
![N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide](/img/structure/B1237239.png)
![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B1237242.png)
